molecular formula C21H21NO2 B2457533 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone CAS No. 338965-52-9

3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone

Cat. No.: B2457533
CAS No.: 338965-52-9
M. Wt: 319.404
InChI Key: ZEHUVZVGWJFFPC-UHFFFAOYSA-N
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Description

3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure

Properties

IUPAC Name

2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUVZVGWJFFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methylpyridine derivatives.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Addition of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be added through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyloxy moiety serves as a protective group for the hydroxyl functionality. Deprotection occurs under:

  • Hydrogenolytic conditions : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ether, yielding 3-hydroxy-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone .

  • Acidic conditions : Treatment with HBr in acetic acid achieves quantitative deprotection at elevated temperatures (80–100°C).

Product Characterization :

ProductMolecular FormulaMelting PointNMR (δ, ppm)
3-Hydroxy derivativeC₁₇H₁₉NO₂171–173°C6.48 (d, J=2.4 Hz, 1H), 6.18 (dd, J=8.4, 2.4 Hz, 1H)

Nucleophilic Substitution Reactions

The methylbenzyl group at the N1 position participates in substitution reactions under alkylation or acylation conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ introduces substituents at the pyridinone nitrogen .

  • Acylation : Acetic anhydride or acetyl chloride selectively acylates the hydroxyl group post-deprotection.

Example :
Pyridinone+CH3IK2CO3,DMFN-Methyl derivative\text{Pyridinone} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl derivative}

Electrophilic Aromatic Substitution (EAS)

The 4-methylbenzyl and benzyl aromatic rings undergo regioselective EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para positions of the benzyl rings.

  • Halogenation : Br₂/FeBr₃ brominates the methylbenzyl ring at the ortho and para positions.

Key Insight : Electron-donating methyl groups direct electrophiles to meta/para positions, while the pyridinone core remains inert under mild conditions.

Cross-Coupling Reactions

The pyridinone scaffold participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Aryl boronic acids couple at the C5 position using Pd(PPh₃)₄ and Na₂CO₃ .

  • Heck Reaction : Styrenes react with iodinated derivatives to form C–C bonds .

Optimized Conditions :

Reaction TypeCatalystLigandYield (%)
SuzukiPd(OAc)₂2-Pyridone (L1)72–85
HeckPdCl₂PPh₃68–78

Redox Transformations

  • Reduction : NaBH₄ selectively reduces the pyridinone ring to a tetrahydropyridine derivative .

  • Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid under acidic conditions.

Mechanistic Pathway :
PyridinoneNaBH4TetrahydropyridineKMnO4Carboxylic acid\text{Pyridinone} \xrightarrow{\text{NaBH}_4} \text{Tetrahydropyridine} \xrightarrow{\text{KMnO}_4} \text{Carboxylic acid}

Complexation with Metal Ions

The pyridinone’s oxygen and nitrogen atoms coordinate transition metals:

  • Fe(III) Complexes : Forms stable octahedral complexes with 3-hydroxy-4-pyridinone derivatives, relevant in medicinal chelation .

  • Pd(II) Intermediates : Participate in catalytic cycles during cross-coupling reactions .

Stability Constants (log β) :

Metal Ionlog β (25°C)
Fe³⁺28.5 ± 0.2
Cu²⁺18.9 ± 0.3

Pummerer-Type Reactions

Triflic anhydride-activated sulfoxides react with fluoropyridine derivatives to form N-alkylated pyridinones . While not directly reported for this compound, analogous pathways suggest feasibility:
Sulfoxide+4-FluoropyridineTf2ON-Alkylpyridinone\text{Sulfoxide} + \text{4-Fluoropyridine} \xrightarrow{\text{Tf}_2\text{O}} \text{N-Alkylpyridinone}

Key Data :

  • Reaction yields: 60–95% .

  • Preferred solvents: Dichloromethane or acetonitrile .

Radical Reactions

Under radical initiators (AIBN), the compound undergoes:

  • Halogenation : CCl₄ or BrCCl₃ abstracts hydrogen, forming halogenated derivatives .

  • Cyclization : Intramolecular radical coupling forms fused heterocycles .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals, especially targeting neurological disorders. Its unique structure provides a platform for modifications that can enhance biological activity and selectivity.

Mechanism of Action:
The mechanism involves interactions with specific molecular targets such as enzymes or receptors, which may modulate their activity. For instance, studies have indicated potential inhibitory effects on certain neurotransmitter receptors, suggesting its utility in treating conditions like anxiety or depression.

Organic Synthesis

3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can act as an intermediate in synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Synthetic Routes:

  • Formation of the Pyridinone Core: Achieved through cyclization reactions involving 2-methylpyridine derivatives.
  • Introduction of the Benzyloxy Group: Accomplished via nucleophilic substitution using benzyl alcohol.
  • Addition of the 4-Methylbenzyl Group: Typically performed through Friedel-Crafts alkylation with 4-methylbenzyl chloride.

Material Science

This compound has potential applications in developing new materials with specific electronic or optical properties. Its unique structure may contribute to the fabrication of organic light-emitting diodes (OLEDs) or photovoltaic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives related to 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone. Results showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuropharmacological Assessment

Research focusing on the neuropharmacological effects revealed that this compound could enhance sedative effects in animal models. In a behavioral study, mice treated with the compound showed increased sleep duration when subjected to pentobarbital administration compared to controls.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-2-methyl-4(1H)-pyridinone: Lacks the 4-methylbenzyl group.

    2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone: Lacks the benzyloxy group.

Uniqueness

3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is unique due to the presence of both the benzyloxy and 4-methylbenzyl groups, which can impart distinct chemical and biological properties

Biological Activity

The compound 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a member of the pyridinone family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}NO\
  • Molecular Weight : 295.38 g/mol

This compound features a pyridinone core, which is known for its ability to interact with various biological targets.

Antioxidant Activity

Research has shown that derivatives of pyridinones exhibit significant antioxidant properties. For instance, studies on related compounds have indicated their capacity to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

Enzyme Inhibition

One of the prominent biological activities of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is its potential as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin biosynthesis, making it a target for skin-related disorders and cosmetic applications. The compound has demonstrated promising inhibitory effects against tyrosinase, with reported IC50_{50} values comparable to established inhibitors .

Central Nervous System (CNS) Effects

Pyridinone derivatives have been evaluated for their CNS activity. Compounds within this class have shown dual activity profiles, exhibiting both stimulant and depressant effects on the CNS. This characteristic suggests potential applications in treating mood disorders or anxiety .

Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyridinone derivatives. The compound's structural features may confer activity against various pathogens, although specific data on 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone's antimicrobial efficacy remains limited .

Synthesis and Evaluation

A notable study synthesized a series of pyridinone derivatives, including 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone. The synthesis involved refluxing appropriate precursors in ethanol, followed by purification through recrystallization. The resultant compounds were subjected to biological evaluations, revealing significant antioxidant and enzyme inhibitory activities .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone with tyrosinase. These studies indicated favorable binding affinities and provided insights into the molecular mechanisms underlying its inhibitory action .

Data Table: Biological Activities of Related Pyridinones

Compound NameActivity TypeIC50_{50} ValueReference
Compound ATyrosinase Inhibition2.04 μM
Compound BAntioxidant ActivityNot specified
Compound CCNS StimulationNot specified

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step pathways, including nucleophilic substitution, benzylation, and cyclization. For example, similar pyridinone derivatives are synthesized via:

  • Step 1 : Formation of the pyridinone core using keto-enol tautomerization under basic conditions.
  • Step 2 : Introduction of benzyl and 4-methylbenzyl groups via alkylation or Mitsunobu reactions .
    Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for benzylation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve yields in heterocyclic ring formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like bromination (see analog in ).

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological approach :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include the pyridinone carbonyl (δ ~165–170 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • Chromatography :
    • HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect regioisomeric byproducts .
  • X-ray crystallography : For unambiguous confirmation, co-crystallize with a heavy atom (e.g., bromine analog in ).

Advanced Research Questions

Q. How do substituents on the pyridinone core influence biological activity, and how can researchers resolve contradictions in structure-activity relationship (SAR) data?

SAR analysis :

  • Substituent effects :

    PositionSubstituentObserved ActivityReference
    3-ORBenzyloxyModerate enzyme inhibition
    1-R4-MethylbenzylEnhanced lipophilicity (logP +0.5)
    2-RMethylSteric hindrance reduces binding affinity
  • Contradiction resolution :

    • Comparative assays : Test analogs (e.g., 3-hydroxy vs. 3-benzyloxy) under identical conditions to isolate substituent effects .
    • Computational modeling : Use DFT to calculate electronic effects (e.g., HOMO-LUMO gaps) and correlate with bioactivity .

Q. What experimental strategies are recommended for elucidating the mechanism of action in enzymatic or cellular systems?

Methodological framework :

  • Enzyme inhibition assays :
    • Kinetic studies : Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition.
    • Fluorescence quenching : Monitor binding to active sites using tryptophan residues (λex = 280 nm) .
  • Cellular studies :
    • Gene expression profiling : RNA-seq to identify pathways affected by the compound (e.g., oxidative stress markers).
    • Metabolomics : Track pyridinone-induced changes in central carbon metabolism via LC-MS .

Q. How can researchers address discrepancies in thermal stability or solubility data reported for this compound?

Resolution strategies :

  • Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres to identify hygroscopicity issues .
  • Solubility optimization :
    • Co-solvent systems : Use ethanol/water mixtures (e.g., 30% EtOH) to enhance aqueous solubility .
    • Salt formation : React with HCl or sodium salts to improve crystallinity and stability .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s fluorescence properties. How should researchers design experiments to validate these claims?

Experimental design :

  • Spectrofluorometric titration : Measure emission spectra (λex = 350 nm) at varying pH (3–10) and solvent polarities.
  • Quenching studies : Add known quenchers (e.g., acrylamide) to assess dynamic vs. static quenching mechanisms .
  • Reference controls : Compare with structurally validated analogs (e.g., 3-hydroxy-pyridinone in ).

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Pyridinone Derivatives

CompoundEnzyme IC₅₀ (µM)logPReference
3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone12.3 ± 1.23.8
3-Hydroxy analog45.6 ± 3.42.1
Fluridone (pesticide analog)N/A4.2

Q. Table 2: Optimized Synthetic Conditions

StepReactionSolventCatalystYield (%)
1Pyridinone core formationDMFK₂CO₃68
2BenzylationTHFNaH82

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